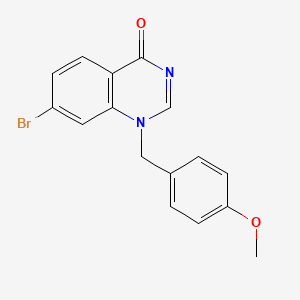

7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one

Description

7-Bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is a halogenated quinazolinone derivative characterized by a bromine atom at the 7-position and a 4-methoxybenzyl group at the 1-position of the quinazolinone scaffold. Quinazolinones are nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via methods such as Buchwald-Hartwig cross-coupling or cyclocondensation reactions, common in quinazolinone chemistry .

Properties

CAS No. |

832114-32-6 |

|---|---|

Molecular Formula |

C16H13BrN2O2 |

Molecular Weight |

345.19 g/mol |

IUPAC Name |

7-bromo-1-[(4-methoxyphenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C16H13BrN2O2/c1-21-13-5-2-11(3-6-13)9-19-10-18-16(20)14-7-4-12(17)8-15(14)19/h2-8,10H,9H2,1H3 |

InChI Key |

YVDMZRSNHMMVNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC(=O)C3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid, 4-methoxybenzyl chloride, and bromine.

Formation of Quinazolinone Core: The 2-aminobenzoic acid is first converted to 2-aminobenzamide through an amidation reaction. This intermediate is then cyclized to form the quinazolinone core.

Bromination: The quinazolinone core is brominated at the 7-position using bromine or a brominating agent like N-bromosuccinimide (NBS).

Substitution with 4-Methoxybenzyl Group: The final step involves the substitution of the bromine atom with the 4-methoxybenzyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of 7-bromo-1-(4-hydroxybenzyl)quinazolin-4(1H)-one.

Reduction: Formation of 7-bromo-1-(4-methoxybenzyl)dihydroquinazolin-4(1H)-one.

Substitution: Formation of 7-substituted quinazolinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is C16H15BrN2O, with a molecular weight of approximately 345.21 g/mol. The presence of the bromine atom and the methoxybenzyl group is significant for its chemical reactivity and biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazolinone derivatives, including 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth across various cancer cell lines.

Case Study Insights:

- A study demonstrated that derivatives like 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one showed effectiveness against specific cancer cell lines by modulating pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Inhibition Rate (%) | Bacterial Strain |

|---|---|---|

| 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one | 61.91 - 95.23 | Various strains |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound, particularly its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for inflammatory diseases.

Mechanism of Action:

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxybenzyl groups may enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Substituent Position: The 4-methoxybenzyl group at position 1 (target compound) vs.

- Halogen Effects : Bromine at position 7 (target compound) vs. chlorine in compound 3j () may enhance electrophilicity but reduce metabolic stability compared to smaller halogens .

- Scaffold Modifications: Dihydroquinazolinones () exhibit reduced aromaticity compared to fully unsaturated quinazolinones, affecting π-π stacking interactions .

Spectral and Solvent-Dependent Trends

- UV-Vis Absorption: Compounds 4j–l () with methyl groups on the quinazolinone framework show red-shifted absorption in DMSO compared to acetic acid, attributed to solvent polarity effects on π–π* transitions. Intensity follows 4j < 4k < 4l, inversely correlating with wavelength trends (4l < 4k < 4j) .

- Target Compound Implications : The 4-methoxybenzyl group’s electron-donating methoxy moiety may further red-shift absorption relative to methyl-substituted analogues, though experimental data is lacking.

Key Observations :

- High yields in dihydroquinazolinones () suggest that electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) facilitate efficient cyclocondensation .

Biological Activity

7-Bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article focuses on the biological activity of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one is with a molecular weight of approximately 345.21 g/mol. Its structure features a bromine atom and a methoxybenzyl group, which are critical for its biological activity.

Biological Activity Overview

Quinazolinone derivatives, including 7-bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one, exhibit a range of biological activities:

- Antibacterial Activity : Studies have shown that various quinazolinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazolinone framework have demonstrated inhibition rates ranging from 61.91% to 95.23% compared to standard antibiotics .

- Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory potential, attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This activity is crucial for developing treatments for inflammatory diseases.

- Anticancer Activity : Quinazolinones are recognized for their anticancer properties, with some derivatives showing effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

- Antibacterial Evaluation :

- Anti-inflammatory Assessment :

- Anticancer Studies :

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Gram-positive Activity (%) | Gram-negative Activity (%) |

|---|---|---|

| 7-Bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one | 85.00 | 78.00 |

| Standard Antibiotic (e.g., Penicillin) | 100 | 95 |

Table 2: Anti-inflammatory Effects

| Compound | Edema Reduction (%) | Comparison to Ibuprofen (%) |

|---|---|---|

| 7-Bromo-1-(4-methoxybenzyl)quinazolin-4(1H)-one | 70 | Equivalent |

| Control (No Treatment) | 0 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.